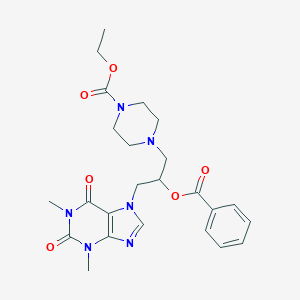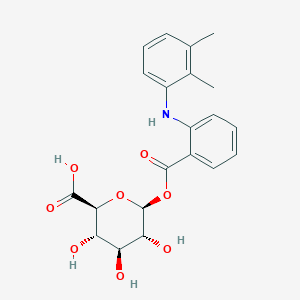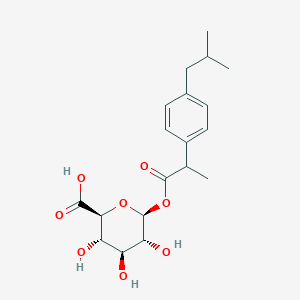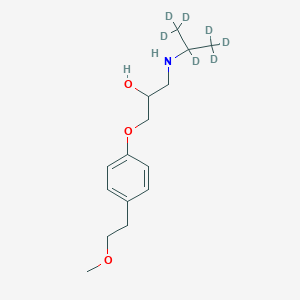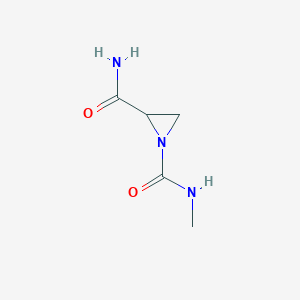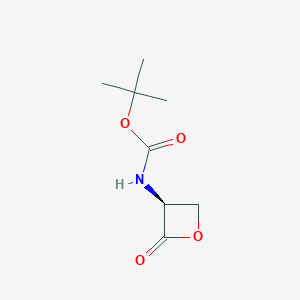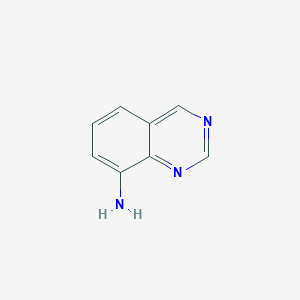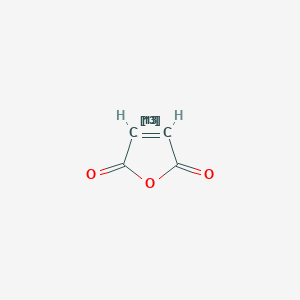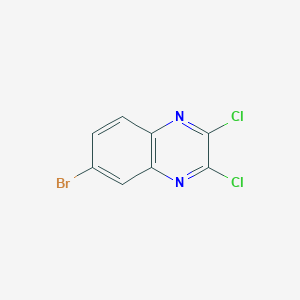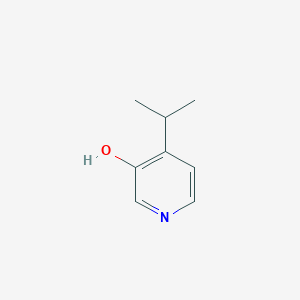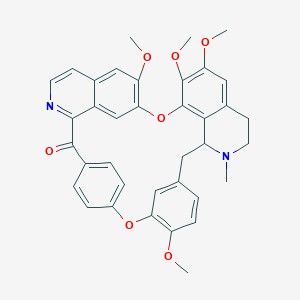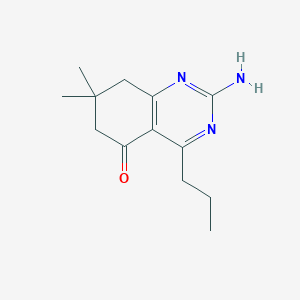
2-Amino-7,8-dihydro-7,7-dimethyl-4-propyl-5(6H)-quinazolinone
描述
2-Amino-7,7-dimethyl-4-propyl-7,8-dihydroquinazolin-5(6H)-one is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound features a quinazolinone core with an amino group at position 2, a propyl group at position 4, and two methyl groups at position 7, making it a unique structure with potential pharmacological applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-7,7-dimethyl-4-propyl-7,8-dihydroquinazolin-5(6H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-amino-4-propylbenzoic acid with dimethylamine and formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the quinazolinone ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimize by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the quinazolinone ring can yield dihydroquinazolinone derivatives with altered biological activities.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or nitric acid under controlled conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other suitable catalysts.
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Substituted quinazolinone derivatives with diverse functional groups.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules with potential biological activities.
Biology: Investigated for its antimicrobial and anti-inflammatory properties.
Medicine: Potential use as a lead compound for the development of new drugs targeting specific diseases.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Amino-7,7-dimethyl-4-propyl-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets. The amino group and quinazolinone core can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the nature of the substituents introduced during chemical modifications.
相似化合物的比较
2-Aminoquinazolin-4(3H)-one: Lacks the propyl and dimethyl groups, resulting in different biological activities.
4-Propylquinazolin-2-amine: Similar structure but without the dimethyl groups at position 7.
7,8-Dihydroquinazolin-5(6H)-one: Lacks the amino and propyl groups, leading to distinct properties.
Uniqueness: 2-Amino-7,7-dimethyl-4-propyl-7,8-dihydroquinazolin-5(6H)-one stands out due to its unique combination of substituents, which confer specific biological activities and potential applications. The presence of the amino group, propyl group, and dimethyl groups at strategic positions enhances its interaction with biological targets and its versatility in chemical reactions.
属性
IUPAC Name |
2-amino-7,7-dimethyl-4-propyl-6,8-dihydroquinazolin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-4-5-8-11-9(16-12(14)15-8)6-13(2,3)7-10(11)17/h4-7H2,1-3H3,(H2,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNXZQFMWFYKCDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=NC2=C1C(=O)CC(C2)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30385413 | |
| Record name | 2-Amino-7,7-dimethyl-4-propyl-7,8-dihydroquinazolin-5(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30385413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
331966-05-3 | |
| Record name | 2-Amino-7,7-dimethyl-4-propyl-7,8-dihydroquinazolin-5(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30385413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(6-Methoxy-1H-benzo[d]imidazol-1-yl)ethanamine](/img/structure/B20689.png)
